molecular formula C17H22N2O B5016855 N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide

N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide

Cat. No. B5016855
M. Wt: 270.37 g/mol
InChI Key: QBWPAMLNPUEMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide, also known as MPAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide acts as a selective blocker of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. By blocking Nav1.7, this compound has been shown to reduce pain in animal models of neuropathic pain. The mechanism of action of this compound is not fully understood, but it is thought to involve binding to a specific site on the Nav1.7 channel.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its pain-reducing properties, this compound has been shown to have anti-inflammatory effects and to modulate the activity of other ion channels. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide for lab experiments is its high selectivity for Nav1.7, which allows for the specific targeting of this channel. This compound also has a relatively simple chemical structure, making it easy to synthesize and modify for further research. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide. One area of interest is the development of more potent derivatives of this compound for use in pain management. Another area of interest is the exploration of this compound's potential as a tool for studying ion channels in other contexts, such as in the cardiovascular system. Additionally, this compound may have applications in the development of novel materials due to its unique chemical properties. Overall, this compound is a promising compound with a range of potential applications in various fields of research.

Synthesis Methods

N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide can be synthesized through a multi-step process involving the reaction of 5-methyl-2-pyridinecarboxylic acid with adamantan-1-amine. The resulting product is then treated with acetic anhydride and triethylamine to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it suitable for research purposes.

Scientific Research Applications

N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide has been investigated for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In neuroscience, this compound has been used as a tool to study the role of ion channels in neuronal excitability. In materials science, this compound has been investigated for its potential as a building block for the synthesis of novel materials.

properties

IUPAC Name

N-(5-methylpyridin-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-11-2-3-15(18-10-11)19-16(20)17-7-12-4-13(8-17)6-14(5-12)9-17/h2-3,10,12-14H,4-9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWPAMLNPUEMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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